2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Description
Properties
IUPAC Name |
2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIUOCZDNPTFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of a base such as pyridine . The reaction is usually carried out in an ethanol-pyridine mixture at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the chromeno-pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug development. Its unique fused chromeno-pyridine structure allows for interaction with diverse biological targets, making it a candidate for the development of novel therapeutics. Studies have indicated that derivatives of this compound exhibit promising antimicrobial and anticancer properties, suggesting potential applications in treating infections and cancerous conditions .
Mechanism of Action
The mechanism by which 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile exerts its effects involves interactions with specific enzymes or receptors. For instance, it may inhibit enzymes involved in disease processes, thereby modulating biological pathways and exerting therapeutic effects .
Materials Science
Electronic and Optical Properties
Research into the material properties of this compound has shown its potential use in developing new materials with specific electronic or optical characteristics. The compound's unique structure may contribute to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Biological Studies
Antimicrobial and Anticancer Activity
Several studies have focused on the biological activity of this compound. For example, research has demonstrated its effectiveness against various bacterial strains and cancer cell lines. The compound's derivatives have been synthesized to enhance these biological activities through structural modifications .
Data Table: Summary of Research Findings
Case Studies
-
Anticancer Activity Study
In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models. The study highlighted the importance of structural modifications to enhance potency . -
Synthesis and Characterization
A comprehensive synthesis approach was developed for producing ethyl-substituted derivatives of the compound using a one-pot method involving salicylaldehyde and other reagents. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and yields .
Mechanism of Action
The mechanism by which 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Chromeno-Pyridine Derivatives
Key Observations :
- Substituent Effects: Methyl and oxo groups in the target compound reduce steric hindrance compared to bulkier aryl or piperidino groups in derivatives like 4e .
- Bioactivity: Amino and sulfonyl groups in analogs correlate with improved anticancer activity due to hydrogen bonding and enzyme inhibition .
Physicochemical Properties
Melting Points and Solubility
Key Observations :
Anticancer Activity (IC₅₀ Values)
Key Observations :
Reaction Yields and Conditions
Key Observations :
- Multicomponent Reactions (MCRs): Efficient for constructing chromeno-pyridine cores but sensitive to substituent steric effects .
- Piperidino Derivatives: High yields (80–85%) achievable via nucleophilic substitution .
Biological Activity
2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound characterized by its unique fused chromeno-pyridine structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.
- IUPAC Name : 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile
- Molecular Formula : C15H10N2O2
- Molecular Weight : 250.25 g/mol
- CAS Number : 118733-99-6
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in neurodegenerative diseases. For instance, it acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in neuronal cells. This effect is particularly relevant in neuroprotection against amyloid-beta-induced toxicity .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells. The results demonstrated that the compound significantly improved cell viability in the presence of amyloid-beta peptide and reduced oxidative stress markers .
Case Study 2: Antimicrobial Evaluation
In a separate evaluation of antimicrobial properties, various derivatives of chromeno-pyridine compounds were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited high inhibitory effects against these pathogens, supporting the potential use of this class of compounds in developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile?
The compound is typically synthesized via condensation reactions involving salicylaldehyde derivatives and malononitrile, followed by cyclization. For example:
- Method A : Reacting 2-aminochromene derivatives with malononitrile in ethanol under basic conditions (e.g., triethylamine) yields intermediates that cyclize to form the chromenopyridine core .
- Method B : Using ammonium acetate as a catalyst in ethanol with substituted salicylaldehydes and malononitrile achieves cyclization, followed by hydrolysis (e.g., HCl treatment) to introduce oxo groups .
Key Analytical Validation : Confirm success via IR (C≡N stretch at ~2200 cm⁻¹, C=O at ~1660 cm⁻¹) and NMR (distinct aromatic and methyl proton signals) .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on a combination of:
- Elemental analysis : Matches calculated C, H, N, and Br (if substituted) percentages .
- Spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 428–430 for brominated derivatives) .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence synthesis outcomes?
Electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on salicylaldehydes affect reaction kinetics and regioselectivity:
- Electron-withdrawing groups accelerate cyclization but may require harsher conditions (e.g., glacial acetic acid) to avoid side products .
- Bulky substituents (e.g., 2,6-dichlorophenyl) can sterically hinder malononitrile addition, reducing yields unless excess reagent is used .
Example : 7-Nitro-substituted derivatives show delayed cyclization but improved thermal stability compared to methyl-substituted analogs .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies often arise from tautomerism or time-dependent degradation:
- Tautomerism : The imino group in intermediates (e.g., compound 13 in Scheme 2, ) may hydrolyze to oxo groups, altering NMR/IR profiles. Monitor reaction progress via in situ NMR to track such transitions .
- Degradation : Chromenopyridines with labile substituents (e.g., -Br) can decompose under prolonged storage. Use fresh samples and low-temperature storage for reliable data .
Q. What methodological trade-offs exist between one-pot and multi-step syntheses?
- One-pot synthesis (e.g., combining salicylaldehyde, malononitrile, and 2-cyanoacetohydrazide in ethanol/pyridine) improves atom economy but risks side reactions (e.g., dimerization) .
- Multi-step synthesis (e.g., isolating intermediates like compound 12 in ) allows precise control but increases purification complexity .
Optimization Tip : Use catalytic piperidine or ammonium acetate to enhance cyclization efficiency in one-pot reactions .
Q. How can computational methods aid in predicting physicochemical properties?
Density functional theory (DFT) and molecular docking can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
